molecular formula C9H8ClNO2 B12860083 2-(Chloromethyl)-4-methoxybenzoxazole

2-(Chloromethyl)-4-methoxybenzoxazole

Cat. No.: B12860083
M. Wt: 197.62 g/mol
InChI Key: NHRGDWQDYAFABZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methoxybenzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-methoxybenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities and ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4-methoxybenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Typical conditions involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted benzoxazole derivatives with various functional groups.

    Oxidation Reactions: Oxidized derivatives such as oxides or hydroxylated compounds.

    Reduction Reactions: Reduced derivatives with hydrogenated functional groups.

Scientific Research Applications

2-(Chloromethyl)-4-methoxybenzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methoxybenzo[d]oxazole involves its interaction with biological targets such as enzymes and receptors. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor functions. This interaction can disrupt cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)-4-methoxybenzo[d]oxazole stands out due to its unique combination of a chloromethyl group and a methoxy group on the benzoxazole ring. This structural feature enhances its reactivity and potential biological activities, making it a valuable compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

2-(chloromethyl)-4-methoxy-1,3-benzoxazole

InChI

InChI=1S/C9H8ClNO2/c1-12-6-3-2-4-7-9(6)11-8(5-10)13-7/h2-4H,5H2,1H3

InChI Key

NHRGDWQDYAFABZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(O2)CCl

Origin of Product

United States

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